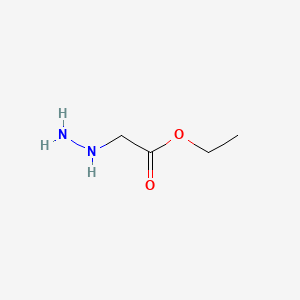

Ethyl hydrazinoacetate

Descripción

Nucleophilic Character and Reaction Pathways

The presence of the hydrazine group (-NHNH2) in this compound confers a strong nucleophilic character to the molecule. solubilityofthings.comgoogle.com The terminal nitrogen atom, with its lone pair of electrons, is particularly susceptible to attack by electrophilic species. This inherent reactivity allows this compound to engage in a diverse range of chemical reactions, making it a valuable building block in organic synthesis. solubilityofthings.com

Acylation Reactions

Acylation of this compound can be achieved through reactions with various acylating agents. For instance, treatment with benzoyl chloride can lead to the formation of N-benzoyl derivatives. nih.gov These acylation reactions are fundamental in modifying the structure and reactivity of the parent molecule, often serving as a preliminary step in the synthesis of more complex compounds. nih.gov For example, acylated derivatives of similar hydrazine compounds have been shown to undergo ring transformations into aromatic 1,3,4-oxadiazoles. nih.gov

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. solubilityofthings.com These reactions are a cornerstone of its chemical utility, providing a pathway to a variety of heterocyclic and acyclic structures. The initial step involves the nucleophilic attack of the terminal amino group of this compound on the carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazones are often stable compounds that can be isolated or used as intermediates for further transformations. For example, this compound hydrochloride has been utilized in the preparation of copper(II) complexes through condensation with 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde. thermofisher.com

Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Product Type | Reference |

| 2-Pyridinecarboxaldehyde | Hydrazone (ligand for Cu(II) complex) | thermofisher.com |

| 2-Acetylpyridine | Hydrazone (ligand for Cu(II) complex) | thermofisher.com |

| 2-Quinolinecarboxaldehyde | Hydrazone (ligand for Cu(II) complex) | thermofisher.com |

| Arylhydrazono derivatives of 2,3-dioxo-3-phenylpropionitrile | Imidazo[1,2-b]pyrazole derivatives | longdom.org |

Formation of Hydrazones and Azo Compounds

As an extension of its condensation reactivity, this compound is a precursor for the synthesis of hydrazones and, subsequently, azo compounds. solubilityofthings.com The formation of hydrazones is a direct consequence of its reaction with carbonyl compounds. solubilityofthings.com These hydrazones can, in some cases, be oxidized to form azo compounds, which contain the characteristic -N=N- functional group.

Cycloaddition Reactions in Heterocyclic Synthesis

Cycloaddition reactions involving this compound are particularly significant in the construction of heterocyclic rings. Its ability to react with 1,3-dipolar species like nitrilimines and nitrile oxides opens up synthetic routes to various nitrogen-containing heterocycles.

Reactivity with Nitrilimines and 1,2,4-Triazine (B1199460) Formation

This compound reacts with C-methoxycarbonyl nitrilimines under mild conditions to yield 4-amino-1-aryl-3-methoxycarbonyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazines. nih.govmdpi.com This reaction proceeds via a cyclocondensation mechanism where this compound acts as a dinucleophile. mdpi.com The formation of the 1,2,4-triazine ring system highlights the utility of this compound in synthesizing six-membered heterocycles. nih.govmdpi.com

Reactivity with Nitrile Oxides and Acyclic Adducts

In contrast to its reaction with nitrilimines, the reaction of this compound with nitrile oxides typically results in the formation of acyclic adducts. nih.govmdpi.comslideplayer.com This outcome is attributed to a nucleophilic addition of the terminal NH2 group of this compound to the nitrile oxide, followed by oxidation. nih.govmdpi.com This pathway demonstrates a different mode of reactivity, where a stable cyclic product is not formed directly. nih.govmdpi.comslideplayer.com

Table 2: Summary of Cycloaddition Reactivity

| Reactant | Product Type | Reference |

| C-methoxycarbonyl nitrilimines | 4-Amino-1-aryl-3-methoxycarbonyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazines | nih.govmdpi.com |

| Nitrile oxides | Acyclic adducts | nih.govmdpi.comslideplayer.com |

Ester Group Transformations

The ethyl ester group of hydrazinoacetate-derived ligands is not inert and can undergo significant chemical changes, particularly when coordinated to a metal ion. These transformations are often directed by the choice of solvent and the nature of the metal salt used in the synthesis of the complex. researchgate.netresearchgate.netbg.ac.rs

The coordination of a hydrazono-type ligand containing an this compound moiety to a metal center can facilitate the hydrolysis of the ester group. This process converts the ethyl ester into a carboxylate group, altering the ligand's charge and coordination properties. The hydrolysis is often promoted by the metal ion, which acts as a Lewis acid, polarizing the ester carbonyl group and making it more susceptible to nucleophilic attack by water.

Research has shown that for ligands derived from the condensation of this compound and carbonyl compounds, hydrolysis of the ester can occur in situ during complex formation. researchgate.net For instance, in the synthesis of certain cobalt(III) and zinc(II) complexes, the ligand, (E)-2-[N'-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha), coordinates to the metal ion as its hydrolyzed form, (E)-2-[N'-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid (aphaOH). researchgate.net In these cases, the ligand coordinates in its mono-ionic form only after the ester group has been hydrolyzed. researchgate.net This transformation is critical as the resulting carboxylate group can act as a bridging ligand between metal centers, as observed in a binuclear zinc(II) complex where the carboxylate oxygen bridges the two metal ions. researchgate.net The rate of hydrolysis can be significantly faster within a complex compared to the free ligand, a phenomenon noted particularly for palladium(II) complexes, which are known to undergo ligand exchange and hydrolysis reactions much more rapidly than their platinum(II) counterparts. mdpi.comhumanjournals.com

Table 1: Examples of Hydrolysis in this compound-Derived Complexes

| Metal Ion | Original Ligand Moiety | Hydrolyzed Ligand Product | Key Observation | Reference(s) |

| Co(III) | Ethyl (E)-2-[N'-(1-pyridin-2-yl-ethylidene)hydrazino]acetate | (E)-2-[N'-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (aphaOH) | Ligand coordinates in its mono-ionic, hydrolyzed form. | researchgate.net |

| Zn(II) | Ethyl (E)-2-[N'-(1-pyridin-2-yl-ethylidene)hydrazino]acetate | (E)-2-[N'-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (aphaOH) | The resulting carboxylate oxygen acts as a bridge between two Zn(II) centers. | researchgate.net |

| Pd(II) | General Ligands | Hydrolyzed Ligand | The rate of hydrolysis is approximately 10⁵ times higher than in analogous Pt(II) complexes. | mdpi.com |

Transesterification is another key transformation of the ester group in this compound-derived ligands within coordination complexes. This reaction involves the exchange of the ethyl group of the ester with an alkyl group from an alcohol solvent. The process can be effectively directed by the choice of the solvent used for the synthesis of the metal complex. researchgate.netbg.ac.rs

A clear example of solvent-directed transesterification is observed in the synthesis of cadmium(II) complexes. bg.ac.rs When a ligand derived from the condensation of 2-acetylpyridine and this compound hydrochloride (haOEt × HCl) is used to prepare a Cd(II) complex in ethanol (B145695) (EtOH), the resulting complex retains the ethyl ester group (aphaOEt). bg.ac.rs However, if the same template reaction is carried out using methanol (B129727) (MeOH) as the solvent, a novel Cd(II) complex containing the methyl-ester analogue of the ligand (aphaOMe) is formed. bg.ac.rs This demonstrates a complete transesterification reaction where the ethyl group of the ester is replaced by a methyl group from the methanol solvent. bg.ac.rs This strategic use of the solvent allows for the synthesis of different ester derivatives of the coordinated ligand, which would otherwise be difficult to prepare.

Table 2: Solvent-Directed Transesterification in a Cd(II) Complex System

| Reactants | Solvent | Product Ligand | Transformation | Reference(s) |

| Cd(AcO)₂, 2-acetylpyridine, haOEt × HCl | Ethanol (EtOH) | aphaOEt (Ethyl ester) | No transformation; original ester group retained. | bg.ac.rs |

| Cd(AcO)₂, 2-acetylpyridine, haOEt × HCl | Methanol (MeOH) | aphaOMe (Methyl ester) | Transesterification; ethyl group replaced by methyl group. | bg.ac.rs |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-hydrazinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-8-4(7)3-6-5/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETVBTMFGVOGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980016 | |

| Record name | Ethyl hydrazinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-80-9, 6945-92-2 | |

| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrazinoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrazinoacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrazinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Chemical Reactivity of Ethyl Hydrazinoacetate

Synthesis of Pyrazole (B372694) Derivatives

Ethyl hydrazinoacetate hydrochloride is a key reagent in the construction of pyrazole rings. For example, it is used to synthesize substituted pyrazole-1-acetate derivatives. In one procedure, an enamine, such as 3-(dimethylamino)-2-(4-fluorophenyl)-1-phenyl-2-propen-1-one, is reacted with this compound hydrochloride to yield the corresponding ethyl 4-(4-fluorophenyl)-5-phenyl-1H-pyrazole-1-acetate. prepchem.com The reaction proceeds through a cyclization-condensation mechanism. This approach is valuable for creating a variety of substituted pyrazoles by modifying the initial ketone and subsequent enamine intermediates. prepchem.comnih.gov

Formation of Indole (B1671886) Scaffolds

While its use in pyrazole synthesis is well-documented, the direct application of this compound in the primary formation of indole scaffolds is less commonly cited in the provided search results. However, its role in building complex heterocyclic systems that may be later fused or transformed into indole-containing structures is plausible. Its utility in synthesizing substituted hydrazones makes it a candidate for variations of the Fischer indole synthesis, where a hydrazone is cyclized under acidic conditions.

Applications in Diverse Organic Synthesis Domains

Precursor Role in C-Nucleoside Analog Development

This compound hydrochloride serves as a precursor in the synthesis of C-nucleoside analogs, which are important for antiviral and anticancer research. For instance, it was used in the synthesis of the 2-deoxy carbocyclic analogue of pyrazofurin (B1679906) A, a C-nucleoside with significant antiviral activity. cdnsciencepub.com In this synthesis, a complex aldehyde intermediate was reacted with this compound hydrochloride and sodium acetate (B1210297) in aqueous methanol (B129727). The resulting hydrazone underwent cyclization to form the core pyrazole (B372694) ring of the nucleoside analog. cdnsciencepub.com

Intermediacy in Antiretroviral Agent Preparation

A critical application of this compound is demonstrated in the synthesis of Lenacapavir, a first-in-class, long-acting HIV capsid inhibitor. drughunter.com In the construction of a key pyrazole fragment of the drug, this compound is reacted with a trifluoroacetylated ketone intermediate. This reaction, followed by an acid-catalyzed cyclodehydration, efficiently forms the central pyrazole moiety of a precursor to Lenacapavir. drughunter.com This highlights the compound's importance in developing advanced therapeutic agents.

Coordination Chemistry of Ethyl Hydrazinoacetate Derived Ligands

Design and Synthesis of Metal Complexes

The synthesis of metal complexes from ethyl hydrazinoacetate typically involves the initial formation of a Schiff base ligand through condensation, followed by reaction with a metal salt. Often, these steps are combined in a one-pot template synthesis where the ligand is formed in the presence of the metal ion.

Schiff base ligands are readily formed by the condensation reaction between the terminal nitrogen atom of the hydrazino group in this compound and a carbonyl group (aldehyde or ketone) of an N-heteroaromatic compound. bg.ac.rscdnsciencepub.com This reaction creates an azomethine (-C=N-) linkage, characteristic of Schiff bases. The N-heteroaromatic component introduces additional donor atoms, typically a nitrogen atom within the aromatic ring, which can participate in metal coordination. bg.ac.rsresearchgate.net Examples of N-heteroaromatic carbonyl compounds used in the synthesis of these ligands include derivatives of pyridine (B92270), quinoline (B57606), and isatin. nih.govscience.govresearchgate.net

The ligands derived from the condensation of this compound and heteroaromatic carbonyl compounds are specifically classified as hydrazones. core.ac.uktorlakinstitut.com The reaction involves nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of the heteroaromatic aldehyde or ketone, followed by dehydration to form the hydrazone. cdnsciencepub.com A variety of heteroaromatic carbonyl compounds have been utilized for this purpose, including 2-pyridinecarboxaldehyde (B72084), 2-acetylpyridine (B122185), 2-quinolinecarboxaldehyde (B31650), and 8-quinolinecarboxaldehyde (B1295770). nih.govscience.gov The synthesis is often carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). humanjournals.com

Ligands derived from this compound form stable complexes with a variety of transition metals. The complexation is typically achieved by reacting the pre-formed ligand with a metal salt or through a template reaction where this compound hydrochloride, the carbonyl compound, and a metal salt are reacted in a single step. nih.govorcid.org The choice of metal and the specific ligand structure dictates the final geometry of the complex. Research has documented the synthesis and characterization of complexes with several transition metals. bg.ac.rsresearchgate.netcore.ac.uktorlakinstitut.comresearchgate.nettandfonline.comresearchgate.net

Table 1: Examples of Metal Complexes with this compound-Derived Ligands

| Metal Ion | Heteroaromatic Carbonyl Precursor | Resulting Complex Formula (example) | Reference |

|---|---|---|---|

| Cu(II) | 2-Pyridinecarboxaldehyde, 2-Acetylpyridine, 2-Quinolinecarboxaldehyde | [CuCl2L] (where L is the hydrazone ligand) | nih.gov |

| Pd(II) | 8-Quinolinecarboxaldehyde | [PdCl2L] (where L is q8ahaOEt) | science.gov |

| Pd(II) | 2-(diphenylphosphino)benzaldehyde (B1302527) | Not specified | researchgate.net |

| Pt(II) | 2-Acetylpyridine, 2-Quinolinecarboxaldehyde | [PtCl2L] | |

| Co(III) | 2-Acetylpyridine | mer-bis{(E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetato}cobalt(III) | |

| Zn(II) | 2-Acetylpyridine | [Zn(apha)2] (where Hapha is the hydrolyzed ligand) | researchgate.net |

| Cd(II) | 2-Acetylpyridine | [Cd(aphaoet)Cl2] | |

Ligand Binding Modes and Coordination Geometries

The hydrazone ligands derived from this compound can coordinate to metal centers in several ways, primarily acting as bidentate or tridentate chelators. This versatility leads to a range of coordination geometries in the resulting metal complexes.

In many cases, the hydrazone ligands coordinate in a bidentate fashion. core.ac.uktorlakinstitut.com This typically involves the nitrogen atom of the imine group and a nitrogen atom from the N-heteroaromatic ring, forming a stable five- or six-membered chelate ring. nih.govscience.gov This NN coordination mode is common in complexes with square planar geometries, such as those of Pd(II) and Pt(II), where the remaining coordination sites are occupied by other ligands, like chlorides. Copper(II) complexes also frequently exhibit bidentate coordination of the ligand through one hydrazone and one pyridine nitrogen atom. nih.gov

Table 2: Bidentate Coordination Examples

| Metal Ion | Ligand Donor Atoms | Coordination Geometry | Reference |

|---|---|---|---|

| Pd(II) | Imine N, Quinoline N | Square Planar | science.gov |

| Cu(II) | Imine N, Pyridine N | Distorted Square Planar | nih.gov |

| Pt(II) | Imine N, Pyridine/Quinoline N | Square Planar | |

Tridentate Coordination

Tridentate coordination is also observed, which leads to more rigid and stable complex structures. bg.ac.rstorlakinstitut.com In this mode, in addition to the imine nitrogen and the heteroaromatic nitrogen, a third donor atom from the ligand coordinates to the metal center. This third donor is typically the carbonyl oxygen of the ethyl ester group. In some instances, the ester group undergoes hydrolysis during the reaction to form a carboxylate group, and the coordination occurs through one of the carboxylate oxygen atoms. This NNO or PNO donor set often results in octahedral or distorted square pyramidal geometries. For example, Co(III) can form an octahedral complex with two tridentate ligands.

Table 3: Tridentate Coordination Examples

| Metal Ion | Ligand Donor Atoms | Coordination Geometry | Reference |

|---|---|---|---|

| Co(III) | Imine N, Pyridine N, Carboxylate O | Octahedral | |

| Co(III) | Phosphine P, Imine N, Carbonyl O | Octahedral |

| Zn(II) | Pyridine N, Imine N, Carboxylate O | Binuclear, Distorted Square Pyramidal | |

Structural Characterization of Metal Complexes

X-ray Crystallography Studies

X-ray crystallography has been an indispensable tool for the unambiguous determination of the solid-state structures of metal complexes derived from this compound. These studies provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Several crystal structures of copper(II), cobalt(III), zinc(II), cadmium(II), and palladium(II) complexes have been determined. tandfonline.comresearchgate.net For example, the X-ray crystal structures of three novel copper(II) complexes, which are condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, or 2-quinolinecarboxaldehyde with this compound hydrochloride, have been elucidated. researchgate.netscispace.comfishersci.com The pyridine derivatives form complexes of the type [CuCl2L] with a distorted square-planar geometry around the copper(II) ion. researchgate.net In contrast, the quinoline derivative forms a dimeric complex, [Cu2Cl4L2], with a distorted trigonal bipyramidal geometry around each copper(II) center. researchgate.net

In a study of complexes with ligands derived from 2-acetylpyridine and this compound, a Co(III) complex was found to be octahedral, with two tridentate (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha) ligands. tandfonline.combg.ac.rs The corresponding Zn(II) complex was tetrahedral, with one tridentate apha ligand. tandfonline.combg.ac.rs A tetrahedral Cd(II) complex contained the non-hydrolysed bidentate ligand and two other anions, while a Pd(II) complex was square-planar with the same bidentate ligand and two chloride ions. tandfonline.com

The crystal structure of a dinuclear zinc(II) complex with the condensation derivative of 2-acetylpyridine and hydrolyzed this compound showed that the ligand coordinates via the pyridine and imine nitrogen atoms, and the carboxylate oxygen acts as a bridge between the two metal centers. researchgate.net Each zinc(II) ion has a distorted square pyramidal geometry, with the fifth coordination site occupied by a chloride ion. researchgate.net

| Complex | Metal Ion | Ligand Donor Atoms | Coordination Geometry | Reference |

|---|---|---|---|---|

| [CuCl2L] (L = from 2-pyridinecarboxaldehyde) | Cu(II) | Not specified | Distorted Square Planar | researchgate.net |

| [CuCl2L] (L = from 2-acetylpyridine) | Cu(II) | Not specified | Distorted Square Planar | researchgate.net |

| [Cu2Cl4L2] (L = from 2-quinolinecarboxaldehyde) | Cu(II) | Not specified | Distorted Trigonal Bipyramidal | researchgate.net |

| mer-bis{(E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino] acetato}cobalt(III) | Co(III) | Not specified | Octahedral | tandfonline.combg.ac.rs |

| Zn(II) complex with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate | Zn(II) | Not specified | Tetrahedral | tandfonline.combg.ac.rs |

| Cd(II) complex with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid ethyl ester | Cd(II) | Not specified | Tetrahedral | tandfonline.com |

| Pd(II) complex with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid ethyl ester | Pd(II) | Not specified | Square Planar | tandfonline.com |

| Dinuclear Zn(II) complex with hydrolyzed ligand from 2-acetylpyridine | Zn(II) | Pyridine N, Imine N, Bridging Carboxylate O | Distorted Square Pyramidal | researchgate.net |

Spectroscopic and Elemental Analysis (IR, NMR, Molar Conductivity)

Spectroscopic techniques, in conjunction with elemental analysis and molar conductivity measurements, are fundamental for the characterization of metal complexes derived from this compound, especially for compounds that are not amenable to single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. The positions of characteristic vibrational bands, such as ν(C=O) of the ester or carboxylate group, ν(C=N) of the imine group, and ν(N-N) of the hydrazine (B178648) moiety, provide insights into which donor atoms are involved in coordination with the metal ion. For instance, in complexes of lanthanide(III) chlorides with hydrazones of isonicotinic acid hydrazide, the ligands coordinate through the carbonyl oxygen and the azomethine nitrogen atoms, as indicated by IR studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Co(III), Zn(II), Cd(II), and Pd(II), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. tandfonline.com These techniques provide detailed information about the ligand framework and can confirm the formation of the complex. The chemical shifts of protons and carbons near the coordination sites are often affected upon complexation. For example, Co(III), Zn(II), Cd(II), and Pd(II) complexes with ligands derived from 2-acetylpyridine and this compound have been characterized by ¹H and ¹³C NMR. tandfonline.com Similarly, new Pt(II) and Pd(II) complexes were characterized using ¹H and ¹³C NMR spectroscopy. researchgate.net A novel Pd(II) complex with the condensation product of 2-(diphenylphosphino)benzaldehyde and this compound was also characterized by ¹H NMR spectroscopy. nih.gov

Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine the electrolytic nature of the complexes. The results help to distinguish between neutral complexes and ionic complexes (electrolytes). For example, Pt(II) and Pd(II) complexes with condensation derivatives of this compound were characterized by molar conductivity measurements. researchgate.net

Elemental Analysis: Elemental analysis provides the empirical formula of the synthesized complexes, which is a fundamental piece of data for confirming the stoichiometry of the compounds. It is a standard characterization technique used alongside spectroscopic methods for all the discussed complexes. researchgate.netnih.govresearchgate.net

| Complex Type | IR Spectroscopy Findings | NMR Spectroscopy Findings | Molar Conductivity | Reference |

|---|---|---|---|---|

| Pd(II) and Pt(II) complexes | Not specified | Characterized by ¹H and ¹³C NMR | Measurements performed | researchgate.net |

| Co(III), Zn(II), Cd(II), Pd(II) complexes | Not specified | Characterized by ¹H and ¹³C NMR (for diamagnetic complexes) | Not specified | tandfonline.com |

| Pd(II) complex with dpba and etha ligand | Characterized by IR | Characterized by ¹H NMR | Not specified | nih.gov |

| Lanthanide(III) complexes with INH-hydrazones | Coordination via C=O and C=N | Not applicable (paramagnetic) | Not specified | researchgate.net |

Exploration of Biological Activities and Medicinal Chemistry Applications

Role as an Intermediate in Pharmaceutical Drug Development

Ethyl hydrazinoacetate serves as a crucial starting material or intermediate in the synthesis of complex molecules with potential therapeutic value. google.comchembk.com Its utility stems from the reactive hydrazine (B178648) and ester functional groups, which allow for the construction of diverse molecular scaffolds. This versatility has been harnessed by medicinal chemists to create novel compounds for a range of diseases.

The development of novel antiviral drugs frequently involves the synthesis of complex heterocyclic structures, and this compound has proven to be a useful intermediate in this context. Hydrazide-hydrazone derivatives, a class of compounds accessible from this compound, are known to display a wide variety of biological activities, including antiviral action. nih.gov

A notable example is in the synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor. In the synthetic pathway to create a key pyrazole (B372694) ring structure within the Lenacapavir molecule, an this compound salt is utilized. mdpi.com The process involves a Claisen condensation followed by the addition of the this compound salt to form the pyrazole ring, which is a critical component of the final drug. mdpi.comnih.gov This highlights the role of this compound in constructing specific, complex fragments required for modern antiviral therapies.

This compound is a precursor for hydrazone ligands, which can be complexed with metal ions to create compounds with potential antibacterial properties. researchgate.net Hydrazide-hydrazone derivatives are frequently investigated for their antimicrobial activities. nih.govnih.gov

Research has shown that novel copper(II) complexes, which are condensation derivatives of compounds like 2-pyridinecarboxaldehyde (B72084) or 2-quinolinecarboxaldehyde (B31650) with this compound hydrochloride, exhibit antibacterial activity. researchgate.net Similarly, complexes of platinum(II), palladium(II), and nickel(II) with the condensation product of 2-(diphenylphosphino)benzaldehyde (B1302527) and this compound have been investigated for their antibacterial and antifungal properties. mdpi.com Derivatives of ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, which can be synthesized from this compound, have also shown significant antibacterial activity, in some cases more effectively than traditional antibiotics.

The synthesis of novel anticancer agents is a major focus of research where this compound serves as a key building block. bg.ac.rs It is an important intermediate for creating nitrogen-containing heterocyclic compounds, which are present in a significant percentage of small molecule drugs. chembk.com

Palladium(II) complexes containing ligands derived from the condensation of this compound with various aldehydes and ketones have demonstrated significant cytotoxic activity against cancer cell lines. researchgate.nethumanjournals.comtorlakinstitut.com For instance, a palladium(II) complex with a ligand formed from 2-(diphenylphosphino)benzaldehyde and this compound showed cytotoxicity comparable to the established anticancer drug cisplatin (B142131). mdpi.comhumanjournals.com Similarly, zinc(II) and other metal complexes with hydrazone-based ligands derived from this compound hydrochloride have shown promising anticancer activities. researchgate.net The compound is also used to synthesize pyrazole and benzotriazepine derivatives, which are classes of heterocyclic compounds investigated for their antitumor properties. acs.orgcdnsciencepub.com

This compound derivatives have been explored for their potential anti-inflammatory effects. Several classes of compounds synthesized using this intermediate have shown activity in preclinical models. For example, a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives were prepared and tested for their in vivo anti-inflammatory activity using the carrageenan-induced hind paw edema model. nih.gov These ester derivatives demonstrated notable anti-inflammatory and analgesic activity, with a lower ulcerogenic effect compared to parent compounds. nih.gov Additionally, broader classes of molecules like hydrazide-hydrazones and 1,3,4-benzotriazepines, which can be synthesized from this compound, have been reported to possess anti-inflammatory properties. nih.govcdnsciencepub.com

In Vitro Biological Screening and Cellular Response

The biological effects of compounds derived from this compound are often initially assessed using in vitro screening methods. These assays provide crucial preliminary data on the potential of these new chemical entities to induce a cellular response, such as cytotoxicity against cancer cells.

Complexes synthesized using this compound have been evaluated for their cytotoxic effects against a panel of cancer cell lines. In one study, novel palladium(II) complexes with N-heteroaromatic Schiff base ligands, derived from 8-quinolinecarboxaldehyde (B1295770) and this compound, were tested on human promyelocytic leukemia (HL-60), human glioma (U251), rat glioma (C6), and mouse fibrosarcoma (L929) cell lines. nih.gov

The results indicated that the complexes with quinoline-based ligands reduced cell numbers in a dose-dependent manner across the tested cell lines. nih.gov Notably, the cytotoxicity of the most efficient novel Pd(II) complex was found to be comparable to that of cisplatin in all investigated cell lines. researchgate.netnih.gov The observed cytotoxic effect in the HL-60 cell line was primarily mediated through the induction of apoptosis. nih.gov In contrast, some Pd(II) complexes showed dose-dependent cytotoxicity in HL-60 and U251 cells but not in L929 fibroblasts, suggesting some level of selectivity.

Another study involving a binuclear Zn(II) complex derived from this compound hydrochloride demonstrated strong, dose-dependent cytotoxic activity against U251, C6, and B16 (mouse melanoma) cells. researchgate.net This zinc complex was also found to induce apoptotic death in HL-60 leukemic cells. researchgate.net

Table 1: Cytotoxicity of Metal Complexes Derived from this compound on Various Cell Lines

| Compound/Complex | Cell Line | Cell Type | Organism | Observed Effect | Reference |

|---|---|---|---|---|---|

| Palladium(II) complex with quinoline-based ligand | HL-60 | Promyelocytic Leukemia | Human | Dose-dependent cytotoxicity, induction of apoptosis. nih.gov | nih.gov |

| Palladium(II) complex with quinoline-based ligand | U251 | Glioma | Human | Dose-dependent cytotoxicity. nih.gov | nih.gov |

| Palladium(II) complex with quinoline-based ligand | C6 | Glioma | Rat | Dose-dependent cytotoxicity. nih.gov | nih.gov |

| Palladium(II) complex with quinoline-based ligand | L929 | Fibrosarcoma | Mouse | Dose-dependent cytotoxicity. nih.gov | nih.gov |

| Zinc(II) binuclear complex | HL-60 | Promyelocytic Leukemia | Human | Induction of apoptotic death. researchgate.net | researchgate.net |

| Zinc(II) binuclear complex | U251 | Glioma | Human | Strong, dose-dependent cytotoxicity. researchgate.net | researchgate.net |

| Zinc(II) binuclear complex | C6 | Glioma | Rat | Strong, dose-dependent cytotoxicity. researchgate.net | researchgate.net |

Mechanisms of Apoptosis Induction

This compound is a precursor used in the synthesis of various metal complexes that have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. torlakinstitut.com Mechanistic studies on cadmium(II) complexes, some of which are derived from this compound, have shown that they can kill cancer cells by triggering apoptosis. bg.ac.rs

For instance, a palladium(II) complex synthesized with a ligand derived from this compound and 2-acetylpyridine (B122185) was evaluated for its cytotoxic effects. torlakinstitut.com The study revealed that the antiproliferative activity of this complex was primarily mediated through the induction of apoptotic cell death. torlakinstitut.com Similarly, research on other metal complexes, such as those involving Co(III), Zn(II), Pd(II), and Cd(II) with ligands derived from acetylpyridine and this compound, has pointed towards apoptosis as a key mechanism of their cytotoxic action. researchgate.net The cytotoxic effect of certain isomeric quinoline-based complexes, for example, is predominantly mediated through the induction of apoptosis in the HL-60 human leukemia cell line. researchgate.net While this compound itself is a building block, its incorporation into more complex molecules, particularly metal complexes, yields compounds with significant pro-apoptotic potential. torlakinstitut.combg.ac.rs

Antimicrobial Efficacy Against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus)

Derivatives of this compound, particularly its condensation products and subsequent metal complexes, have been evaluated for their antimicrobial properties. Research involving complexes of palladium(II) and cobalt(III) with a ligand formed from 2-(diphenylphosphino)benzaldehyde and this compound showed moderate antibacterial activity against a panel of microbes. bg.ac.rs The tested strains included Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. bg.ac.rs

The broader class of hydrazide-hydrazones, to which derivatives of this compound belong, has been a subject of significant interest for antimicrobial research. nih.gov Studies on various hydrazone derivatives have demonstrated notable activity against strains like S. aureus and E. coli. nih.govturkjps.org For example, certain novel hydrazide-hydrazones have shown potent antibacterial action against S. aureus, B. subtilis, and E. coli, with minimal inhibitory concentrations (MIC) in the micromolar range. nih.gov While the direct antimicrobial data for this compound is limited, the activity of its derivatives underscores the potential of the hydrazone functional group in developing new antimicrobial agents. bg.ac.rsturkjps.org

| Organism | Type | Activity Level | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Moderate | bg.ac.rs |

| Bacillus subtilis | Gram-positive | Moderate | bg.ac.rs |

| Escherichia coli | Gram-negative | Moderate | bg.ac.rs |

Evaluation by Brine Shrimp Test

The brine shrimp lethality assay is a common preliminary tool to assess the cytotoxic potential of chemical compounds. mdpi.comss-pub.org A novel binuclear hydrazone-based cadmium(II) complex, synthesized using this compound hydrochloride as a starting material, was subjected to this test to evaluate its acute toxicity. bg.ac.rs The assay determines the concentration at which 50% of the brine shrimp (Artemia salina) nauplii are killed (LC50). mdpi.com

The results of the 24-hour incubation showed that the cadmium(II) complex had an LC50 value of 0.316 ± 0.007 mM. bg.ac.rs This was compared against the reference anticancer drug, cisplatin, which exhibited a significantly lower LC50 of 0.006 ± 0.004 mM under the same conditions, indicating higher toxicity for cisplatin. bg.ac.rs This preliminary toxicity screening is valuable for gauging the general cytotoxicity of new compounds derived from this compound. bg.ac.rsmdpi.com

| Compound | LC50 (mM) after 24h | Reference |

|---|---|---|

| Cadmium(II) Complex (derived from this compound) | 0.316 ± 0.007 | bg.ac.rs |

| Cisplatin (Reference) | 0.006 ± 0.004 | bg.ac.rs |

Mechanistic Studies on Biochemical Pathways

Inhibition of Gluconeogenesis in Hepatocytes

This compound has been identified as a potent inhibitor of gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate sources. Studies using isolated rat hepatocytes have shown that this compound strongly inhibits glucose synthesis from L-lactate. researchgate.netnih.gov However, its inhibitory effect is selective, as it does not block gluconeogenesis from substrates like pyruvate (B1213749) or fructose. researchgate.net

The mechanism of this inhibition is linked to its action as a transaminase inhibitor. nih.govresearchgate.net By inactivating both aspartate aminotransferase and alanine (B10760859) aminotransferase to similar extents, this compound disrupts key steps in the gluconeogenic pathway. nih.govresearchgate.net For instance, the inhibition of aspartate aminotransferase blocks the malate-aspartate shuttle, which is crucial for transporting reducing equivalents into the cytosol, a necessary step for glucose synthesis from lactate. nih.gov Research has also shown that this compound partially inhibits gluconeogenesis from polyols. researchgate.net

Effects on Ethanol (B145695) Oxidation

This compound has been observed to partially inhibit the oxidation of ethanol in rat hepatocytes. researchgate.netnih.gov Its inhibitory action is linked to its ability to block the malate-aspartate shuttle by inhibiting transaminases. nih.gov This shuttle is one of the primary mechanisms for re-oxidizing the NADH produced in the cytosol during ethanol metabolism.

In one study, the presence of 0.2 mM this compound was used to probe the pathways of ethanol utilization. nih.gov It was found that a glucagon-induced increase in ethanol uptake was mostly abolished by this compound, indicating that this stimulation was dependent on the malate-aspartate cycle. nih.gov In contrast, increases in ethanol oxidation caused by agents like norepinephrine (B1679862) (which stimulates the α-glycerophosphate shuttle) or dinitrophenol were largely unaffected by this compound. nih.gov These findings suggest that ethanol utilization is primarily controlled by the capacity of these shuttle systems, and this compound serves as a useful tool to dissect their relative contributions. nih.gov

| Stimulating Agent | Effect on Ethanol Oxidation | Effect in the Presence of this compound | Inferred Pathway Involvement | Reference |

|---|---|---|---|---|

| Glucagon (1 µM) | 25% Increase | Increase was abolished | Malate-Aspartate Cycle | nih.gov |

| Norepinephrine (5 µM) | 50% Increase | Increase remained | α-Glycerophosphate Shuttle | nih.gov |

| Dinitrophenol (25 µM) | 20% Increase | Increase was nearly unaffected | Respiratory Chain Capacity (lesser role) | nih.gov |

Potential for Enzyme Interaction and Inhibition

This compound is recognized primarily as a transaminase inhibitor. nih.gov Research has demonstrated its ability to inactivate both alanine aminotransferase (AlaAT) and aspartate aminotransferase (AspAT) in rat hepatocytes. nih.govresearchgate.net Unlike more selective inhibitors, this compound affects both enzymes to a similar degree. nih.gov This broad-spectrum transaminase inhibition underlies its effects on metabolic pathways like gluconeogenesis and ethanol oxidation. researchgate.netnih.gov

Beyond transaminases, derivatives of this compound have been explored as potential inhibitors for other enzymes. In a study focused on synthesizing inhibitors for lysine (B10760008) biosynthesis, a protected derivative of this compound was tested against dihydrodipicolinate synthase (DHDPS), a key enzyme in the diaminopimelate pathway found in bacteria and plants. gla.ac.uk The derivative showed weak inhibition, with 17% inhibition observed at a concentration of 0.5 mM. gla.ac.uk The reactivity of the hydrazinoacetate moiety makes it a versatile scaffold for designing inhibitors that can target the active sites of various enzymes through the formation of covalent or non-covalent interactions. nih.gov

Structure-Activity Relationship (SAR) Investigations of Derivatives and Complexes

The versatile scaffold of this compound has been extensively utilized in medicinal chemistry to generate a diverse range of derivatives and coordination complexes. Structure-activity relationship (SAR) studies on these compounds have provided crucial insights into the structural features required for eliciting specific biological responses, including antimicrobial and cytotoxic activities. These investigations typically involve systematic modifications of the parent structure and observing the corresponding changes in biological potency.

SAR of this compound Derivatives

The primary route for derivatization involves the condensation of the hydrazine moiety of this compound with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones (a class of Schiff bases). nih.gov Further cyclization reactions can yield heterocyclic systems like pyrazoles and thiazoles. ekb.egacs.org

Hydrazone Derivatives: The biological activity of hydrazone derivatives is significantly influenced by the nature of the aldehyde or ketone used in their synthesis. For instance, new hydrazone derivatives synthesized from 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide and various aromatic aldehydes/ketones were evaluated for their anticandidal and cytotoxic effects. nih.gov The results indicated that the type of aromatic substitution plays a key role in the activity profile. Compound 5 from this series was identified as a promising anticancer agent against A549 cancer cell lines, owing to its potent inhibitory effect combined with low toxicity towards normal NIH3T3 cells. nih.gov Similarly, compound 8 was the most effective antifungal derivative against Candida albicans. nih.gov This suggests that specific substitutions on the aromatic ring are crucial for modulating cytotoxicity and antifungal efficacy.

Thiazole (B1198619) Derivatives: Thiazole derivatives of this compound have shown notable biological potential. In one study, a series of new hydrazine thiazole derivatives were synthesized and evaluated for their antioxidant and antidiabetic activities. ekb.eg The investigation revealed that specific analogues demonstrated potent inhibition of the α-glucosidase enzyme. Compound 3 in the series was found to be a highly potent contender against α-glucosidase, with its activity comparable to the standard drug acarbose. ekb.eg This highlights the importance of the thiazole ring system and its substitution pattern in achieving significant enzyme inhibition.

Pyrazole Derivatives: this compound hydrochloride serves as a key reagent in the synthesis of pyrazole derivatives. acs.orgbeilstein-journals.org SAR studies on a series of 4-oxo- Current time information in Bangalore, IN.benzopyrano[4,3-c]pyrazole inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH) revealed that modifications on an amide phenyl moiety could significantly alter potency. While many substitutions offered only moderate improvements, the introduction of 4-fluoro and 4-trifluoromethyl groups on the phenyl ring (compounds 8d and 8e ) led to a threefold increase in inhibitory activity against the enzyme. acs.org Conversely, a 2,4-dichloro substituted analogue showed no activity, indicating that steric and electronic factors at specific positions are critical for binding to the target enzyme. acs.org

SAR of Metal Complexes

The formation of coordination complexes with transition metals is a common strategy to enhance the biological activity of organic ligands. The hydrazone derivatives of this compound, particularly those incorporating N-heteroaromatic rings, act as effective chelating agents for various metal ions, including palladium(II), platinum(II), copper(II), and cadmium(II). bg.ac.rsresearchgate.net

Influence of the Metal Ion and Ligand Structure: Research has consistently shown that metal complexes of this compound-derived ligands exhibit enhanced biological activity compared to the free ligands. nih.gov For example, condensation derivatives of this compound with 2-formylpyridine and quinoline-2-carboxaldehyde, and their subsequent complexes with Pd(II), Pt(II), and Cd(II), all demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. bg.ac.rs

Palladium(II) and Platinum(II) Complexes: The cytotoxic activity of Pd(II) complexes with hydrazone ligands derived from this compound and various N-heteroaromatic carbonyl compounds has been a major focus of investigation. researchgate.nettorlakinstitut.comnih.gov A key finding is that the nature of the N-heteroaromatic ring system significantly impacts cytotoxicity. nih.gov

Effect of the Heterocycle: Pd(II) complexes with quinoline-based ligands were found to be significantly more cytotoxic than their pyridine-based analogues. nih.gov

Effect of Substitution on Pyridine (B92270) Ring: In a study comparing Pd(II) complexes with ligands from 2-formylpyridine, 2-acetylpyridine, and 2-benzoylpyridine, the cytotoxic activity did not directly correlate with the hydrophobicity of the complexes. This suggests that other factors, such as non-specific interactions with proteins, also play a crucial role in the mechanism of action. torlakinstitut.com

Phosphino Derivatives: A Pd(II) complex with a bidentate ligand formed from 2-(diphenylphosphino)benzaldehyde and this compound showed cytotoxic activity similar to cisplatin. Related Pd(II) and Pt(II) complexes were also found to be active against cisplatin-resistant cell lines, indicating a potentially different mechanism of action. nih.gov

Copper(II) Complexes: The geometry of copper(II) complexes also plays a critical role in their biological activity. Three novel copper(II) complexes formed from the condensation of this compound with 2-pyridinecarboxaldehyde, 2-acetylpyridine, or 2-quinolinecarboxaldehyde all showed antibacterial activity. researchgate.net However, they displayed different coordination geometries. The pyridine-based derivatives formed complexes with a distorted square-planar geometry, while the quinoline (B57606) derivative formed a dimeric complex with a distorted trigonal bipyramidal geometry. researchgate.net These structural differences influence how the complexes interact with biological targets.

The collective SAR findings underscore that the biological activity of this compound derivatives and their complexes can be finely tuned by modifying three main components: the carbonyl-containing moiety of the hydrazone, the heterocyclic system incorporated into the ligand, and the choice of the central metal ion.

Data Tables

Table 1: Cytotoxic Activity of this compound Derivatives and Complexes

| Compound | Derivative/Complex Type | Cell Line | Activity/Finding | Reference |

|---|---|---|---|---|

| Pd(II) complex with q8a-haOEt ligand | Palladium-Hydrazone Complex | HL-60, U251, C6, L929 | Cytotoxicity comparable to cisplatin; induces apoptosis. More potent than isomeric complex from q2a-haOEt. | nih.gov |

| Pd(II) complex with q2a-haOEt ligand | Palladium-Hydrazone Complex | HL-60 | Reduces cell numbers; induces apoptosis. Less potent than q8a-haOEt complex. | nih.gov |

| Pd(II) complex with pyridine-based ligands | Palladium-Hydrazone Complex | Various | Generally lower cytotoxic activity compared to quinoline-based analogues. | nih.gov |

| Pd(II) complex with dpba-etha ligand | Palladium-Phosphino Hydrazone Complex | Four tumor cell lines | Activity similar to cisplatin; induces apoptosis and S-phase arrest in HeLa cells. | nih.gov |

| Compound 5 | Tetrazole-Hydrazone Derivative | A549 (cancer), NIH3T3 (normal) | Identified as a promising anticancer agent due to inhibitory effect on A549 and low toxicity to NIH3T3. | nih.gov |

Table 2: Antimicrobial and Enzyme Inhibition Activity of this compound Derivatives

| Compound | Derivative Type | Target | Activity/Finding (IC₅₀ or MIC) | Reference |

|---|---|---|---|---|

| Compound 8 | Tetrazole-Hydrazone Derivative | Candida albicans (ATCC-90028) | Most effective antifungal with MIC = 0.05 mg/mL. | nih.gov |

| Hydrazone-Metal Complexes (Pd, Pt, Cd) | Metal-Hydrazone Complexes | E. coli, B. subtilis, S. aureus | All tested complexes showed biological activity against the bacteria. | bg.ac.rs |

| Cu(II)-Hydrazone Complexes | Copper-Hydrazone Complexes | Bacteria | All three synthesized complexes showed antibacterial activity. | researchgate.net |

| Compound 3 | Hydrazine Thiazole Derivative | α-glucosidase | Potent inhibitor with IC₅₀ = 0.69 ± 0.025 µM (Acarbose standard IC₅₀ = 0.597 ± 0.022 µM). | ekb.eg |

| Compound 8d/8e | Pyrazole Derivative | CpIMPDH enzyme | 3-fold increase in activity (IC₅₀ not specified) compared to parent compound. | acs.org |

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for confirming the identity and structural features of ethyl hydrazinoacetate and its derivatives. NMR and IR spectroscopy are primary tools for characterizing these molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In studies of palladium(II) and platinum(II) complexes derived from the condensation of 2-(diphenylphosphino)benzaldehyde (B1302527) and this compound, ¹H-NMR spectroscopy was essential for characterization. nih.gov For a novel palladium(II) complex, ¹H-NMR analysis confirmed the structure of the bidentate ligand formed from this compound. bg.ac.rs Similarly, the characterization of new platinum(II) and palladium(II) complexes with ligands derived from this compound relied on both ¹H- and ¹³C-NMR spectroscopy. researchgate.netresearchgate.net

The purity and structure of various metal complexes synthesized using this compound hydrochloride are routinely checked by NMR spectroscopy. torlakinstitut.com For instance, the characterization of Co(III), Zn(II), Pd(II), and Cd(II) complexes involved detailed NMR analysis to confirm the coordination of the ligands derived from this compound. researchgate.net In the synthesis of a triazole ethyl ester, where this compound hydrochloride was a key reactant, NMR was used to identify the product and intermediates. chemrxiv.org

Specific chemical shifts are indicative of the electronic environment of the nuclei. While detailed spectra for the free this compound are context-dependent, data for its derivatives and complexes are widely reported. For example, in a study of glycosyl derivatives, the ethyl group of the hydrazinoacetate moiety showed characteristic signals: a triplet for the methyl protons (CH₃) around 1.20 ppm and a multiplet for the methylene (B1212753) protons (CH₂) between 4.09-4.21 ppm. wiley-vch.de

Table 1: Representative NMR Data for an this compound Derivative Data for a glycosyl derivative incorporating the this compound moiety. wiley-vch.de

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.20 | t | 7.2 | -COOCH₂CH₃ |

| ¹H | 4.09-4.21 | m | - | -COOCH₂ CH₃ |

| ¹³C | 14.00 | - | - | -COOCH₂CH₃ |

| ¹³C | 61.25 | - | - | -COOCH₂ CH₃ |

Note: 't' denotes a triplet and 'm' denotes a multiplet.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its complexes, IR spectra provide key information about the vibrations of specific bonds, such as C=O, N-H, and C-N.

The characterization of a palladium(II) complex with a ligand derived from 2-(diphenylphosphino)benzaldehyde and this compound utilized IR spectroscopy to confirm the structure. nih.govbg.ac.rs Similarly, IR analysis was a standard method for characterizing various metal complexes of ligands derived from this compound, including those with Pt(II), Pd(II), Cu(II), and Cd(II). researchgate.netbg.ac.rs The technique is fundamental in confirming the formation of Schiff base ligands from this compound and various aldehydes or ketones. torlakinstitut.com

In the IR spectrum of a hydrazone ligand derived from this compound, characteristic bands for the C=O stretching of the ester group, N-H stretching of the hydrazine (B178648) moiety, and C=N stretching of the imine are observed. Upon complexation with a metal ion, shifts in these vibrational frequencies, particularly the C=O and C=N stretching bands, indicate the coordination of these groups to the metal center. acs.org For example, in the synthesis of Pd(II) and Co(III) complexes with a ligand from Girard's T reagent, IR spectroscopy helped confirm that the ligand coordinated to the metal via the imine nitrogen and carbonyl oxygen atoms. tandfonline.com

Table 2: Typical IR Absorption Bands for this compound Derivatives and Complexes

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3180-3216 | Indicates the presence of the hydrazine or hydrazone NH group. acs.org |

| C=O Stretch (Ester) | ~1740 | Characteristic of the ester carbonyl group in the this compound moiety. cdnsciencepub.com |

| C=N Stretch (Imine) | ~1628 | Appears upon condensation with a carbonyl compound, confirming hydrazone formation. acs.org |

| C=O Stretch (Amide) | 1652-1696 | Observed in more complex ligands derived from this compound. acs.org |

Crystallographic Analysis for Structural Elucidation

The structures of numerous complexes have been determined by single-crystal X-ray diffraction. For example, the crystal structures of three novel copper(II) complexes, which are condensation derivatives of N-heteroaromatic aldehydes with this compound, were determined, revealing distorted square-planar and trigonal bipyramidal geometries. bg.ac.rsbg.ac.rs An X-ray structural analysis of a Co(III) complex showed an octahedral geometry with two tridentate ligands derived from 2-acetylpyridine (B122185) and this compound. researchgate.netresearchgate.net

In another study, the crystallographic analysis of a cadmium(II) complex, synthesized in an attempt to use this compound, revealed a polymeric chain structure. iucr.org X-ray analysis was also crucial in determining the square-planar environment of a Pd(II) complex and the octahedral geometry of a Co(III) complex with a phosphino-hydrazone ligand. tandfonline.com The binding mode of a compound to the Polθ polymerase domain was elucidated through co-crystallography, where the synthesis of the inhibitor involved this compound. nih.gov

Table 3: Representative Crystallographic Data for a Metal Complex Derived from an this compound Ligand Data for mer-bis{(E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino] acetato}cobalt(III) tetrafluoroborate. researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₅BCoF₄N₆O₄ |

| Formula Weight | 603.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.235(1) |

| b (Å) | 16.582(1) |

| c (Å) | 13.313(1) |

| β (°) | 102.01(1) |

| Volume (ų) | 2426.0(4) |

| Z | 4 |

Electrochemical Investigations (e.g., Cyclic Voltammetry for Complexes)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of metal complexes. These investigations provide information on the stability of different oxidation states of the central metal ion and the reversibility of the electron transfer processes.

The electrochemical behavior of copper(II) complexes with ligands derived from this compound has been studied using cyclic voltammetry. acs.orgnih.gov These studies help in understanding the effect of the ligand environment on the redox potential of the Cu(II)/Cu(I) couple. For instance, the CV of a Cu(II) complex with a hydrazone ligand was used to analyze the Cu(II) species in solution and to understand the effect of complexation. acs.orgnih.gov The results of cyclic voltammetry on certain hydrazone complexes have suggested irreversible two-electron charge transfer pathways. researchgate.net

The ground state geometries and redox behavior of iron(III) complexes with Schiff base ligands have been ascertained using techniques including cyclic voltammetry, which revealed quasi-reversible one-electron redox responses for the Fe(III)/Fe(II) couple. science.gov

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides valuable insights into the electronic structure, geometry, and reactivity of molecules, often complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For complexes involving this compound derivatives, DFT calculations are performed to optimize the molecular structure, calculate vibrational frequencies, and predict NMR chemical shifts.

The geometric structures of various ligands and their metal complexes have been optimized using DFT calculations, often with the B3LYP functional. acs.orgnih.govnih.gov For instance, the structures of a novel Pd(II) complex with a Schiff base ligand derived from 8-quinolinecarboxaldehyde (B1295770) and this compound, along with its analogues, were optimized by DFT calculations, showing good agreement with experimental results. researchgate.netresearchgate.netresearchgate.net

In a study of Pd(II) and Co(III) complexes, DFT calculations at the S12g/TZ2P level were used to determine the molecular structures and relative stabilities of ligand stereoisomers. tandfonline.com Furthermore, DFT has been used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of the complexes. acs.orgnih.gov The initial geometries for these DFT calculations are often based on experimental data from X-ray diffraction. nih.gov

Prediction of Chemical Shifts and Validation

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the nuclear magnetic resonance (NMR) spectra of molecules, including this compound. These theoretical calculations can estimate the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) nuclei within the molecule's structure.

The validation of these theoretical predictions is a critical step and is achieved by comparing the calculated chemical shifts with experimental data obtained from NMR spectroscopy. core.ac.uk This comparison allows for the refinement of the computational model and confirms the structural assignment. For derivatives of this compound, such as those formed in complexes with metals like palladium(II) or cobalt(III), ¹H-NMR and ¹³C-NMR spectroscopy are essential characterization techniques. tandfonline.com The process involves dissolving the compound in a suitable deuterated solvent and acquiring the spectrum. The experimental chemical shifts, coupling constants (J), and signal multiplicities (e.g., singlet, triplet, quartet) are then analyzed and compared against the predicted values. core.ac.uk Discrepancies between the predicted and experimental values can provide deeper insights into solvent effects, conformational dynamics, or intramolecular interactions not fully accounted for in the computational model.

Below is a table of theoretically predicted NMR chemical shifts for the fundamental nuclei in this compound, which would be subject to experimental validation.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Ethyl (CH₃) | ~1.2 - 1.3 | Expected to be a triplet due to coupling with the -CH₂- group. |

| ¹H | Ethyl (CH₂) | ~4.1 - 4.2 | Expected to be a quartet due to coupling with the -CH₃- group. |

| ¹H | Methylene (α-CH₂) | ~3.4 - 3.5 | Expected to be a singlet. Position is sensitive to solvent and pH. |

| ¹H | Hydrazine (NH₂) | Variable | Signal can be broad and its position is highly dependent on solvent, concentration, and temperature. |

| ¹³C | Ethyl (CH₃) | ~14 - 15 | Typical value for an ethyl ester methyl carbon. |

| ¹³C | Ethyl (CH₂) | ~61 - 62 | Typical value for an ethyl ester methylene carbon. |

| ¹³C | Methylene (α-CH₂) | ~55 - 57 | Carbon adjacent to the hydrazine group. |

| ¹³C | Carbonyl (C=O) | ~170 - 172 | Ester carbonyl carbon. |

Evaluation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated using DFT methods to understand a molecule's reactivity and intermolecular interaction sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich or electron-poor.

The MEP map is color-coded to represent different potential values. Conventionally, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green or yellow areas represent regions with near-zero or neutral potential.

For this compound, an MEP analysis would highlight:

Negative Potential (Red): The areas around the carbonyl oxygen and the lone pairs of the nitrogen atoms are expected to be the most electron-rich. These regions are the primary sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): The areas around the hydrogen atoms of the hydrazine group (-NH₂) and the ethyl group are expected to be electron-deficient. The hydrazine protons, in particular, would be highlighted as sites for nucleophilic interaction.

Neutral Potential (Green): The alkyl portions of the ethyl group would likely show a more neutral potential.

This visualization is crucial for predicting how this compound will interact with other molecules, including solvents, reagents, or biological macromolecules.

Frontier Molecular Orbital Analysis (EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and electronic properties. gla.ac.uk The analysis of these orbitals provides significant insight into the chemical behavior of this compound.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital's energy level correlates with the molecule's ability to donate an electron. A higher EHOMO value indicates a greater propensity to act as an electron donor (nucleophile). For this compound, the HOMO is expected to be localized primarily on the hydrazine nitrogen atoms due to their lone pairs of electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital's energy level relates to the molecule's ability to accept an electron. A lower ELUMO value suggests a greater capacity to act as an electron acceptor (electrophile). The LUMO in this compound is likely centered on the antibonding π* orbital of the carbonyl group (C=O).

HOMO-LUMO Energy Gap (ΔE): The difference between the ELUMO and EHOMO is known as the energy gap. This gap is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a species to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Future Perspectives and Research Challenges

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Industrial Applicability

While traditional methods for synthesizing ethyl hydrazinoacetate hydrochloride exist, ongoing research focuses on developing more efficient, sustainable, and industrially scalable processes. A significant challenge lies in moving beyond classical batch reactions, which can have limitations regarding yield, safety, and environmental impact.

One promising approach involves the use of tert-butyl carbazate (B1233558) and ethyl bromoacetate (B1195939) as starting materials. google.com This method is noted for its mild reaction conditions and high yields (up to 98.7%) and purity (up to 99.8%), making it a valuable candidate for industrial production. google.com In contrast, older methods starting from raw materials like glycine (B1666218) are less suitable for industrial scale-up due to the use of highly toxic or expensive reagents. google.com

Another innovative direction is the adoption of continuous-flow chemistry. A novel, metal-free continuous, two-step process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which utilizes this compound hydrochloride as a key reactant. chemrxiv.org This method is atom-economical, highly selective, and avoids chromatographic purification, highlighting a path toward more environmentally benign manufacturing. chemrxiv.org

Furthermore, biocatalysis presents a frontier for green synthesis. The use of enzymes like imine reductases (IREDs) for reductive hydrazinations is being explored to create substituted acyclic and cyclic N-alkylhydrazines under mild, one-pot conditions. d-nb.infonih.gov Although this compound itself did not show activity with the specific IRED from Myxococcus stipitatus, this research opens the door for discovering or engineering new enzymes that could utilize it as a substrate, setting a new benchmark for the sustainable synthesis of its derivatives. d-nb.infonih.gov

| Synthetic Method | Starting Materials | Key Features | Reported Yield | Reference |

| Carbazate Route | tert-Butyl carbazate, Ethyl bromoacetate | Mild conditions, high purity, suitable for industrialization. | 98.7% | google.com |

| Chloroacetic Acid Route | Chloroacetic acid, Hydrazine (B178648) hydrate (B1144303), Alkali | Multi-step process involving a sodium hydrazinoacetate intermediate. | 78% | google.com |

| Continuous-Flow (for derivative) | This compound HCl, Amidine | Metal-free, atom-economical, avoids chromatography. | High overall yields | chemrxiv.org |

| Enzymatic Reductive Hydrazination | Carbonyls, Hydrazines, Imine Reductase (IRED) | Biocatalytic, one-pot synthesis, sustainable. | N/A for this compound | d-nb.infonih.gov |

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

This compound is a precursor to a multitude of heterocyclic compounds and coordination complexes that exhibit significant biological activity. A primary challenge is to move beyond broad-spectrum activity screening to pinpoint the precise molecular targets and elucidate the mechanisms through which these derivatives exert their effects.

The fundamental reactivity of the hydrazino group is believed to be key to its biological action. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules, thereby altering their structure and function. This mechanism is thought to underlie the observed antibacterial and antifungal properties of its derivatives.

In the context of anticancer research, derivatives of this compound have shown significant promise.

Induction of Apoptosis: Palladium(II) complexes derived from this compound have been shown to induce apoptotic cell death in various cancer cell lines, including human promyelocytic leukemia (HL-60). nih.govnih.gov One such complex was found to cause cell cycle arrest in the S phase, a mechanism similar to the established anticancer drug cisplatin (B142131). nih.gov

Enzyme Inhibition: A crucial area of research is the identification of specific enzyme targets. Recently, a derivative of this compound was identified as a potent and selective inhibitor of the DNA polymerase activity of DNA polymerase theta (Polθ). nih.gov Polθ is an attractive synthetic lethal target for cancers with mutations in BRCA genes, making this a significant finding for targeted cancer therapy. nih.gov Other studies suggest that hydrazinoacetic acid derivatives can inhibit enzymes such as amidotransferases, which are involved in amino acid and nucleic acid metabolism.

Probes for Biological Study: this compound has also been used in the synthesis of chemical tools to study biological processes. For instance, it was a component in the synthesis of "AlDeSense," a fluorescent probe designed to detect the activity of aldehyde dehydrogenase (ALDH) 1A1, which is a marker for cancer stem cells. illinois.edu

Future research must leverage techniques like proteomics, transcriptomics, and cellular thermal shift assays to systematically identify the protein targets of these active derivatives, which will be crucial for understanding their therapeutic potential and for the rational design of next-generation compounds.

| Derivative Type | Proposed Mechanism of Action | Identified Target | Cell Line/Model | Reference |

| Palladium(II) Complex | Induction of apoptosis, S-phase cell cycle arrest. | Not specified | Human cervix carcinoma (HeLa) | nih.gov |

| Palladium(II) Complex | Induction of apoptotic cell death. | Caspases (implicated) | Human promyelocytic leukemia (HL-60) | nih.gov |

| Fused Pyrazolo Derivative | Inhibition of DNA polymerase activity. | DNA polymerase theta (Polθ) | Human Polθ enzyme assay | nih.gov |

| Hydrazinoacetic acid derivatives | Inhibition of enzymatic pathways. | Amidotransferases | General metabolic pathways |

Rational Design of New Derivatives with Improved Efficacy and Selectivity

The rational design of novel derivatives of this compound with enhanced biological activity and selectivity is a major focus of current research. This approach relies heavily on understanding the structure-activity relationships (SAR) and using computational models to predict the properties of new molecules before their synthesis.

A key strategy involves the synthesis of heterocyclic compounds, particularly pyrazoles and their fused ring system analogues. For example, an extensive SAR study was conducted on pyrazole (B372694) derivatives synthesized from this compound as inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), an enzyme crucial for the parasite's survival. acs.org The study demonstrated that specific substitutions on the molecule, such as adding 4-fluoro or 4-trifluoromethyl groups to an amide phenyl moiety, could increase the inhibitory activity threefold, whereas other substitutions led to a loss of activity. acs.org This highlights the sensitivity of the biological target to the chemical structure of the inhibitor.

Similarly, a hit-to-lead optimization campaign successfully developed potent and selective inhibitors of human Polθ. nih.gov Starting from an initial screening hit, researchers systematically synthesized new N2-substituted fused pyrazolo derivatives to improve efficacy, demonstrating a classic rational design approach in drug discovery. nih.gov

Future efforts in this area will increasingly integrate computational chemistry, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, with synthetic chemistry. This synergy will allow for the pre-screening of virtual libraries of this compound derivatives against specific biological targets, prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the discovery of new therapeutic agents.

Exploration of Uncharted Reactivity and Application Areas, including coordination chemistry

The rich reactivity of this compound makes it a valuable tool in coordination chemistry and for the synthesis of complex organic structures. Its ability to act as a ligand for a wide array of metal ions is a particularly well-explored yet continuously evolving field.

This compound readily participates in condensation reactions with various aldehydes and ketones. The resulting hydrazone products are excellent chelating agents for metal ions. researchgate.net Research has demonstrated the synthesis and characterization of numerous complexes with metals such as copper(II), palladium(II), cobalt(III), zinc(II), and cadmium(II). researchgate.nettandfonline.com These complexes exhibit diverse coordination geometries, including square-planar, octahedral, and tetrahedral structures. researchgate.nettandfonline.com For instance, condensation with 2-acetylpyridine (B122185) yields a ligand that can coordinate to a metal in either a bidentate or tridentate fashion, and the ester group may undergo hydrolysis during the reaction, adding another layer of chemical complexity and opportunity. tandfonline.com

The exploration of these metal complexes is not purely academic; many show promising biological activity, such as the cytotoxic effects of palladium(II) complexes and the antibacterial properties of copper(II) complexes. nih.govresearchgate.net

Beyond established reactions, there is significant potential for discovering new transformations and applications. Its use in multicomponent reactions, cascade reactions for building complex heterocyclic scaffolds, and as a precursor for novel functional materials remains an area ripe for investigation. The application in continuous-flow systems for triazole synthesis is one such example of its utility in modern synthetic chemistry. chemrxiv.org Future research will likely uncover new modes of reactivity, for example, in asymmetric catalysis or in the development of novel polymers and functional materials where the hydrazine moiety can be used for cross-linking or further functionalization.

| Metal Ion | Ligand Source (Reactant with this compound) | Resulting Geometry | Reference |

| Copper(II) | 2-Pyridinecarboxaldehyde (B72084), 2-Acetylpyridine | Distorted Square-Planar | researchgate.net |